2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid
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Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid is a complex organic compound that features multiple functional groups, including amino, hydroxyl, cyano, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the oxetane ring: This step may involve the use of oxetane-containing reagents under specific conditions.
Attachment of the piperidine and pyridine moieties: These groups can be introduced through nucleophilic substitution reactions.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include its use as a drug candidate for targeting specific biological pathways. Its unique structure may allow for selective binding to certain proteins or receptors.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(hydroxymethyl)propane-1,3-diol derivatives: Compounds with similar core structures but different substituents.
Benzimidazole derivatives: Compounds with variations in the benzimidazole ring.
Pyridine-containing compounds: Molecules with pyridine rings and different functional groups.
Uniqueness
The uniqueness of 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid lies in its combination of multiple functional groups and complex structure, which may confer specific properties and reactivity not found in simpler compounds.
Properties
Molecular Formula |
C35H41FN6O7 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2 |
InChI Key |
JEJPAGACGZQFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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